molecular formula C10H12N2O4 B1416874 Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate CAS No. 904040-11-5

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate

Cat. No.: B1416874
CAS No.: 904040-11-5
M. Wt: 224.21 g/mol
InChI Key: PMNYMCFRTLXJDP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate typically involves the reaction of 2-methyl-4-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-4-aminophenyl derivatives .

Scientific Research Applications

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(2-methyl-4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-5-8(12(14)15)3-4-9(7)11-6-10(13)16-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNYMCFRTLXJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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